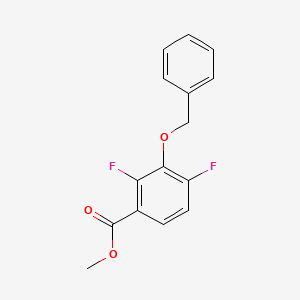

Methyl 3-(benzyloxy)-2,4-difluorobenzoate

Description

Contemporary Significance of Organofluorine Compounds in Chemical Sciences

Organofluorine compounds, organic molecules containing one or more carbon-fluorine bonds, have garnered immense interest across various scientific disciplines. The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the C-F bond—impart profound effects on the physical, chemical, and biological properties of a molecule. smolecule.com

In medicinal chemistry, the introduction of fluorine can lead to enhanced metabolic stability, increased lipophilicity for better membrane permeability, and improved binding affinity to biological targets. smolecule.com These modifications can transform a biologically active compound into a more effective therapeutic agent. It is estimated that a significant percentage of all new pharmaceuticals contain at least one fluorine atom, highlighting the impact of organofluorine chemistry on drug discovery.

The Benzoate Ester Moiety as a Synthetic Platform in Organic Chemistry

The benzoate ester is a fundamental functional group in organic chemistry, serving as a versatile platform for the synthesis of a wide array of more complex molecules. The ester group can undergo a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, transesterification to other esters, and reduction to benzyl (B1604629) alcohols. This reactivity makes benzoate esters valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Research Trajectories for Methyl 3-(benzyloxy)-2,4-difluorobenzoate: A Multifaceted Academic Inquiry

This compound is a specific organofluorine compound that combines the structural features of a difluorinated benzene (B151609) ring, a benzoate ester, and a benzyloxy substituent. While detailed academic studies on this particular molecule are not extensively documented in publicly available literature, its structure suggests several potential avenues for academic and industrial research. These trajectories include its use as a building block in the synthesis of novel bioactive molecules, investigation of its unique chemical reactivity, and exploration of its potential applications in materials science.

The presence of two fluorine atoms on the aromatic ring is expected to significantly influence the molecule's electronic properties and reactivity. The benzyloxy group provides a site for further functionalization, and the methyl ester can be readily converted to other functional groups. This combination of features makes this compound a compound of interest for further scientific investigation.

Physicochemical Properties

While specific experimental data for this compound is limited, its key physicochemical properties can be predicted based on its structure.

| Property | Value |

| Molecular Formula | C₁₅H₁₂F₂O₃ |

| Molar Mass | 278.25 g/mol |

Note: This data is calculated based on the molecular formula.

Synthesis and Reactivity

The synthesis of this compound would likely involve the esterification of 3-(benzyloxy)-2,4-difluorobenzoic acid with methanol (B129727). The reactivity of the compound is dictated by its functional groups.

| Functional Group | Potential Reactions |

| Methyl Ester | Hydrolysis, Transesterification, Reduction, Amidation |

| Benzyloxy Group | Hydrogenolysis to a phenol (B47542), Oxidation of the benzyl group |

| Difluorinated Ring | Nucleophilic Aromatic Substitution (under specific conditions) |

Structure

3D Structure

Properties

Molecular Formula |

C15H12F2O3 |

|---|---|

Molecular Weight |

278.25 g/mol |

IUPAC Name |

methyl 2,4-difluoro-3-phenylmethoxybenzoate |

InChI |

InChI=1S/C15H12F2O3/c1-19-15(18)11-7-8-12(16)14(13(11)17)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

InChI Key |

OEUUPRVWWPGZPG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)F)OCC2=CC=CC=C2)F |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Methyl 3 Benzyloxy 2,4 Difluorobenzoate

Electronic and Steric Influence of Fluorine on Aromatic Reactivity

The presence of two fluorine atoms on the benzene (B151609) ring significantly modifies its electronic properties and reactivity compared to an unsubstituted benzene ring. These influences are a combination of inductive and resonance effects, which in turn control the regioselectivity of reactions such as C-H activation.

Fluorine exerts two primary electronic effects on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). stackexchange.comkhanacademy.org

In Methyl 3-(benzyloxy)-2,4-difluorobenzoate, the cumulative effect of two fluorine atoms, a benzyloxy group (ortho, para-directing), and a methyl ester group (meta-directing and deactivating) creates a complex reactivity pattern. The powerful inductive effects of the fluorines significantly reduce the ring's electron density.

| Effect | Description | Impact on Reactivity | Directing Influence |

|---|---|---|---|

| Inductive Effect (-I) | Strong withdrawal of electron density from the ring via the sigma bond due to fluorine's high electronegativity. khanacademy.orgresearchgate.net | Deactivates the ring towards electrophilic aromatic substitution. stackexchange.com | N/A |

| Resonance Effect (+R) | Donation of lone pair electrons into the ring's π-system. khanacademy.orgstackexchange.com | Activates the ortho and para positions relative to the meta position, but this effect is weaker than the inductive effect. stackexchange.com | Ortho, Para-directing. stackexchange.com |

A notable characteristic of fluorine substituents on an aromatic ring is their ability to direct C-H activation to the ortho position. nih.govacs.org This "ortho-fluorine effect" is a powerful tool in organic synthesis for achieving regioselective functionalization of fluoroarenes, which are important motifs in pharmaceuticals and agrochemicals. nih.gov

The reactivity of C-H bonds ortho to a fluorine substituent is enhanced relative to other positions on the ring when interacting with transition metal centers. nih.govacs.org This is attributed to the ability of fluorine to promote ortho-C-H metalation. nih.govresearchgate.net Mechanistic studies suggest that this process can be influenced by both electronic and steric factors. acs.org In the context of this compound, the C-H bonds at the C5 and C6 positions are ortho to a fluorine atom (C4-F and C2-F, respectively), making them potential sites for selective metal-catalyzed functionalization. For instance, palladium-catalyzed reactions can exploit this effect to introduce new substituents at these specific locations. nih.gov

| Reaction Type | Catalyst/Reagents | General Transformation | Significance |

|---|---|---|---|

| Arylation | Palladium catalysts | Ar-H + Ar'-X → Ar-Ar' | Formation of biaryl compounds. acs.org |

| Borylation | Iridium or Cobalt catalysts, B2pin2 | Ar-H + B2pin2 → Ar-Bpin | Synthesis of arylboronic esters, key building blocks in cross-coupling reactions. nih.gov |

| Alkylation/Allylation | Rhodium or Palladium catalysts | Ar-H + Alkene/Allyl source → Ar-Alkyl/Allyl | Introduction of alkyl or allyl groups. acs.org |

Chemical Transformations of the Benzyloxy Ether Linkage

The benzyloxy group serves as a common protecting group for hydroxyl functionalities in multi-step organic synthesis. Its reactivity and the conditions required for its cleavage are well-established.

The removal (deprotection) of a benzyl (B1604629) ether is a frequent step in synthetic chemistry, and several methods are available, offering different levels of selectivity and compatibility with other functional groups. organic-chemistry.org

Catalytic Hydrogenolysis: This is the most common and generally mildest method for benzyl ether cleavage. youtube.com The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. youtube.com The process reductively cleaves the carbon-oxygen bond of the ether, yielding the deprotected alcohol and toluene (B28343) as a byproduct. youtube.com This method is high-yielding and clean, but it is incompatible with other reducible functional groups like alkenes, alkynes, or some nitro groups. organic-chemistry.org

Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is less common due to its harshness and is only suitable for substrates that can withstand strongly acidic conditions. organic-chemistry.org

Oxidative Cleavage: Benzyl ethers can be cleaved under oxidative conditions. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective, particularly for electron-rich systems like p-methoxybenzyl (PMB) ethers. organic-chemistry.orgnih.gov Simple benzyl ethers react more slowly with DDQ, but cleavage can be promoted, for instance, by photoirradiation. organic-chemistry.orgresearchgate.net Another oxidative approach involves oxidation of the benzylic position to a benzoate, which can then be hydrolyzed under basic conditions. organic-chemistry.org

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H2, Pd/C | Typically room temperature, atmospheric or higher pressure. | Mild, high yield, clean reaction. youtube.com | Incompatible with other reducible functional groups (e.g., alkenes, alkynes). organic-chemistry.org |

| Oxidative Cleavage | DDQ | Often in wet dichloromethane or MeCN, sometimes with photoirradiation. organic-chemistry.orgnih.gov | Good for electron-rich benzyl ethers; orthogonal to hydrogenolysis. nih.gov | Slower for simple benzyl ethers; requires stoichiometric oxidant. nih.gov |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, BBr3) | Varies, can be harsh. | Effective when other methods fail. | Limited to acid-stable substrates. organic-chemistry.org |

The carbon atom attached to both the phenyl ring and the ether oxygen is known as the benzylic position. This position exhibits enhanced reactivity due to the ability of the adjacent benzene ring to stabilize reactive intermediates (radicals, carbocations, or carbanions) through resonance. ucalgary.cachemistrysteps.comlibretexts.org

This stabilization means that the benzylic C-H bonds are more susceptible to reactions than typical alkyl C-H bonds. For example, they can undergo radical halogenation with reagents like N-Bromosuccinimide (NBS) or oxidation with strong oxidizing agents like potassium permanganate (KMnO₄). chemistrysteps.comyoutube.com In the context of the benzyloxy group, this inherent reactivity is the basis for some of the oxidative cleavage methods mentioned previously. The stability of the benzyl ether is therefore context-dependent; while stable to many conditions, it is labile to specific reductive and oxidative reagents that target the reactive benzylic position. ucalgary.camdpi.com

Chemical Reactivity of the Methyl Ester Functionality

The methyl ester group in this compound is a classic carboxylate derivative with well-defined reactivity patterns. It is generally stable but can be transformed into other functional groups under specific conditions. fiveable.me

The primary reactions of the methyl ester involve nucleophilic acyl substitution at the carbonyl carbon.

Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521) (NaOH), followed by an acidic workup, will hydrolyze the ester to the corresponding carboxylic acid. fiveable.me This is a common transformation in the final stages of a synthesis.

Transesterification: In the presence of another alcohol and an acid or base catalyst, the methyl ester can undergo transesterification to form a different ester. organic-chemistry.org

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), will reduce the methyl ester to a primary alcohol (a hydroxymethyl group). fiveable.me This reaction provides a route to convert the ester functionality into an alcohol.

Aminolysis/Amidation: Reaction with ammonia or a primary/secondary amine can convert the ester into a primary, secondary, or tertiary amide, respectively. This reaction is often slower than hydrolysis and may require heating.

The ester group is electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. stackexchange.com

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis (Saponification) | 1. NaOH (aq), Heat; 2. H3O+ | Carboxylic Acid |

| Reduction | 1. LiAlH4; 2. H3O+ | Primary Alcohol |

| Transesterification | R'OH, H+ or R'O- catalyst | New Ester (-COOR') |

| Amidation | NH3, R'NH2, or R'2NH | Amide (-CONH2, -CONHR', or -CONR'2) |

Hydrolytic and Transesterification Pathways of Methyl Benzoates

The hydrolysis and transesterification of methyl benzoates are fundamental reactions involving the ester group. These reactions can be catalyzed by either acids or bases, and the rates are significantly influenced by the nature of the substituents on the aromatic ring.

Hydrolysis: The hydrolysis of a methyl benzoate, such as this compound, yields the corresponding carboxylic acid (3-(benzyloxy)-2,4-difluorobenzoic acid) and methanol (B129727). quora.com This process can occur under acidic or basic conditions.

Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. study.com This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion, forming the carboxylate salt. study.comrsc.org Subsequent acidification protonates the carboxylate to give the final carboxylic acid. quora.com The presence of two electron-withdrawing fluorine atoms on the benzene ring of this compound is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by the hydroxide ion.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. quora.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, methanol is eliminated, and the carboxylic acid is formed.

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, reaction with a different alcohol (e.g., ethanol) would lead to the formation of Ethyl 3-(benzyloxy)-2,4-difluorobenzoate and methanol. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is typically reversible, and an excess of the reactant alcohol is often used to drive the equilibrium towards the desired product. The fluorinated nature of the ester can influence the reaction, and specific conditions may be required for efficient conversion. nih.gov

The table below summarizes the expected outcomes of hydrolysis and transesterification for this compound based on general principles.

| Reaction | Reagents | Catalyst | Expected Major Product |

| Basic Hydrolysis | Water, NaOH | Base | Sodium 3-(benzyloxy)-2,4-difluorobenzoate |

| Acidic Hydrolysis | Water, H₂SO₄ | Acid | 3-(benzyloxy)-2,4-difluorobenzoic acid |

| Transesterification | Ethanol | Acid or Base | Ethyl 3-(benzyloxy)-2,4-difluorobenzoate |

Conversion of Ester Groups to Other Carboxylic Acid Derivatives

The methyl ester group of this compound serves as a versatile precursor for the synthesis of other carboxylic acid derivatives, such as amides and acid halides.

Amidation: The reaction of this compound with ammonia or a primary or secondary amine would yield the corresponding amide, N-substituted-3-(benzyloxy)-2,4-difluorobenzamide. This reaction, known as aminolysis, typically requires heating and may be catalyzed by acids or bases. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, followed by the elimination of methanol. The electron-withdrawing fluorine atoms on the aromatic ring would likely facilitate this reaction by increasing the partial positive charge on the carbonyl carbon.

Conversion to Acid Halides: While less common directly from the ester, conversion to an acid halide like 3-(benzyloxy)-2,4-difluorobenzoyl chloride can be achieved. This transformation usually proceeds via the hydrolysis of the ester to the corresponding carboxylic acid, followed by treatment with a halogenating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The following table outlines the conversion of the methyl ester to other key carboxylic acid derivatives.

| Target Derivative | Typical Reagents | General Conditions |

| Amide | Ammonia or Primary/Secondary Amine | Heating, may require catalyst |

| Carboxylic Acid | Water with Acid or Base Catalyst | Heating |

| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Typically from the carboxylic acid |

In-depth Mechanistic Studies of Transformations Involving Fluorinated Benzoate Esters

The presence of fluorine atoms on the benzoate ring introduces significant electronic effects that are central to mechanistic studies of these compounds. These studies help in understanding reaction pathways and controlling product formation.

Elucidation of Kinetic and Thermodynamic Control in Fluorinated Aromatic Functionalization

In reactions involving fluorinated aromatic compounds, the concepts of kinetic and thermodynamic control are crucial for predicting and explaining product distributions. wikipedia.orglibretexts.org This is particularly relevant in nucleophilic aromatic substitution (SNA) reactions, where the fluorine atoms can act as leaving groups.

For a compound like this compound, a nucleophile could potentially substitute one of the fluorine atoms. The position of substitution (ortho or para to the ester group) would be directed by the combined electronic effects of the ester, the benzyloxy group, and the other fluorine atom.

Kinetic Control: At lower temperatures and with shorter reaction times, the major product is often the one that is formed the fastest, known as the kinetic product. libretexts.orglibretexts.org This is the product that proceeds through the transition state with the lowest activation energy.

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction may become reversible, allowing equilibrium to be established. libretexts.orglibretexts.org Under these conditions, the most stable product, the thermodynamic product, will be the major isomer formed. wikipedia.orgstackexchange.com

In the context of fluorinated benzoates, the interplay between steric and electronic factors determines the relative energies of the transition states and the stability of the products, thus dictating whether the reaction is under kinetic or thermodynamic control.

The table below illustrates the general principles of kinetic versus thermodynamic control.

| Control Type | Reaction Conditions | Major Product | Basis of Product Formation |

| Kinetic | Low Temperature, Short Reaction Time | Fastest-forming product | Lowest activation energy |

| Thermodynamic | High Temperature, Long Reaction Time | Most stable product | Lowest Gibbs free energy |

Understanding Reaction Pathways for Novel Fluorinated Compound Synthesis

Fluorinated benzoate esters are valuable starting materials for the synthesis of novel fluorinated compounds, including complex heterocyclic structures. nih.gov The strategic placement of fluorine atoms can be leveraged to direct cyclization reactions and other transformations.

For this compound, the reactive sites include the ester group, the aromatic ring, and the benzylic position of the benzyloxy group. Reaction pathways can be designed to selectively modify one of these sites. For instance, nucleophilic attack on the aromatic ring could lead to the formation of a new carbon-carbon or carbon-heteroatom bond, which could then be followed by an intramolecular reaction involving the ester group to form a fluorinated heterocycle.

The development of new synthetic methodologies often relies on a detailed understanding of reaction mechanisms. For fluorinated compounds, this includes studying the role of fluorine in stabilizing intermediates, influencing regioselectivity, and altering the reactivity of adjacent functional groups. The synthesis of novel fluorinated compounds is an active area of research, driven by the unique properties that fluorine imparts to molecules in fields such as medicinal chemistry and materials science. researchgate.netcuny.edu

Computational and Theoretical Investigations Pertaining to Fluorinated Benzoate Esters

Quantum Chemical Approaches for Electronic Structure and Reactivity Prediction

Quantum chemical methods, particularly those rooted in Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of fluorinated aromatic compounds. These methods model the electron distribution within a molecule to predict its behavior and properties.

Density Functional Theory (DFT) has become a cornerstone for studying fluorinated aromatic systems due to its balance of computational cost and accuracy. jmaterenvironsci.commdpi.com DFT calculations focus on the electron density to determine the ground-state electronic structure and other molecular properties. researchgate.netresearchgate.net For fluorinated benzoates, DFT is used to optimize the molecular geometry and calculate fundamental electronic parameters.

The introduction of fluorine atoms significantly alters the electronic landscape of an aromatic ring. numberanalytics.com As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can stabilize the molecular orbitals. nih.gov This stabilization impacts the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Typically, fluorine substitution lowers the HOMO energy and raises the LUMO energy, thereby increasing the HOMO-LUMO gap. numberanalytics.com A larger gap generally implies greater kinetic stability and lower chemical reactivity towards electron-rich species. numberanalytics.com

Furthermore, the lone pairs on fluorine can participate in resonance, creating π-orbitals that conjugate with the aromatic system. acs.org This effect can enhance the aromatic stability of the ring, contributing to the high thermal and chemical resistance often observed in polyfluorinated aromatic compounds. acs.org DFT studies on molecules structurally related to Methyl 3-(benzyloxy)-2,4-difluorobenzoate help quantify these effects, providing values for orbital energies, bond lengths, and charge distributions that are critical for predicting reactivity. nih.govresearchgate.net

Computational methods are invaluable for predicting NMR chemical shifts, which is particularly useful for complex molecules with multiple fluorine atoms where spectral interpretation can be challenging. nih.gov ¹⁹F NMR is highly sensitive to the local electronic environment, making it a powerful probe of molecular structure.

DFT-based approaches, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly employed to calculate NMR shielding tensors, which are then converted to chemical shifts. researchgate.net The accuracy of these predictions depends heavily on the chosen functional and basis set. rsc.org Research has shown that for fluorinated aromatic compounds, specific combinations of functionals and basis sets, followed by empirical scaling, can yield chemical shifts with high accuracy, often with a maximum deviation of less than 7 ppm from experimental values. nih.govresearchgate.net

For routine and rapid predictions of ¹⁹F chemical shifts, methods like B3LYP/6-31+G(d,p) have been recommended. nih.gov More recent studies suggest that functionals such as ωB97XD with the aug-cc-pvdz basis set can also provide excellent accuracy with a root-mean-square error below 4 ppm. rsc.org These computational tools allow chemists to assign specific resonances to individual fluorine atoms in a molecule like this compound, confirming its structure and regiochemistry. researchgate.net The combination of machine learning with quantum mechanics (QM) is also emerging as a synergistic approach to improve prediction accuracy, especially for diverse sets of fluorinated molecules. chemrxiv.org

Table 1: Comparison of DFT Methods for ¹⁹F NMR Chemical Shift Prediction This table is interactive and can be sorted by clicking on the column headers.

| Method/Functional | Basis Set | Mean Absolute Deviation (ppm) | Maximum Error (ppm) | Reference |

|---|---|---|---|---|

| B3LYP | 6-31+G(d,p) | 1.7 | 6.6 | nih.gov |

| B3LYP | 6-311+G(2d,p) | 1.7 | 6.6 | nih.gov |

| B3LYP | 6-31G | 4.0 | 28.0 | nih.gov |

The Molecular Electrostatic Potential (MESP) is a critical tool for understanding the charge distribution and predicting the reactive behavior of a molecule. It represents the electrostatic interaction energy between the molecule and a positive point charge at various positions on the electron density surface. researchgate.net The MESP map visualizes electron-rich regions (negative potential, typically colored red or blue), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically colored blue or red), which are prone to nucleophilic attack. nih.govresearchgate.net

In fluorinated aromatic compounds, the high electronegativity of fluorine atoms significantly influences the MESP. nih.gov Fluorine atoms pull electron density from the aromatic ring, which can lead to a positive electrostatic potential on the ring itself, particularly in highly fluorinated systems. nih.govresearchgate.net This redistribution of charge is a key factor governing intermolecular interactions. nih.gov

Interestingly, while the region around the fluorine atom is generally negative, a region of positive potential, known as a "σ-hole," can exist along the extension of the C-F bond. mdpi.com The presence and magnitude of this σ-hole can influence the ability of the fluorine atom to participate in non-covalent interactions like halogen bonding. MESP analysis for this compound would reveal the specific sites most likely to engage in electrostatic interactions, guiding the understanding of its binding behavior and reactivity. researchgate.net

Molecular Modeling and Simulation Methodologies

While quantum mechanics provides detailed electronic information, molecular modeling and simulation techniques, which often rely on classical mechanics, are used to study the dynamic behavior and conformational preferences of larger systems over longer timescales.

Molecular mechanics simulations utilize force fields, which are sets of equations and associated parameters that define the potential energy of a system as a function of its atomic coordinates. youtube.com The accuracy of these simulations is entirely dependent on the quality of the force field parameters. Developing reliable parameters for fluorinated organic compounds is a significant challenge due to the unique electronic properties of fluorine.

The process of parameterization typically involves using high-level quantum chemistry calculations as a benchmark. acs.orgresearchgate.net For a new molecule or chemical class, researchers perform QM calculations on smaller, representative fragments to determine properties like equilibrium bond lengths, bond angles, torsional energy profiles, and partial atomic charges. acs.orgacs.org These QM-derived data are then used to fit the parameters of the force field functions (e.g., harmonic potentials for bonds and angles, and Fourier series for torsions). acs.org

For fluorinated compounds, accurately capturing non-bonded interactions (van der Waals and electrostatic) is crucial. acs.org The final force field is validated by performing simulations and comparing the calculated bulk properties, such as liquid density and heat of vaporization, against experimental data. researchgate.net This rigorous development and validation process ensures that the force field can accurately reproduce the structure and dynamics of molecules like this compound in simulations. acs.org

Fluorinated aromatic esters like this compound possess significant conformational flexibility, primarily due to rotation around single bonds. The key rotational degrees of freedom include the C(aromatic)-C(ester) bond, the C-O bonds of the ester and ether linkages, and the bonds within the benzyloxy side chain.

Conformational analysis aims to identify the low-energy conformers and the energy barriers between them. Acyclic esters generally exhibit a preference for the s-trans (or Z) conformation, where the alkyl group of the alcohol is anti-periplanar to the carbonyl group, due to reduced steric hindrance. imperial.ac.uk However, the bulky and electronically complex nature of the difluorobenzyloxy-substituted ring system requires detailed computational investigation.

Computational Reaction Discovery and Rational Design

Modern computational methods have revolutionized the discovery and design of chemical reactions. For complex molecules like this compound, these in silico techniques allow for the exploration of synthetic pathways and the prediction of optimal reaction strategies, accelerating development while minimizing resource-intensive trial-and-error experimentation.

The Artificial Force Induced Reaction (AFIR) method is a powerful automated technique for exploring potential energy surfaces to find reaction pathways without prior knowledge of the products. nih.govelsevierpure.com This method works by applying a virtual force between molecules or fragments to overcome activation barriers, thereby systematically discovering transition states and reaction routes that might otherwise be overlooked. amazonaws.commext.go.jpnih.gov

The AFIR method has been successfully applied to discover novel multicomponent reactions for creating organofluorine compounds. hokudai.ac.jp For instance, researchers have used AFIR to computationally screen reactions involving difluorocarbene (:CF₂), a key fluorinating synthon, with various unsaturated organic molecules. researchgate.netresearchgate.net The simulations predicted unexplored cycloaddition reactions that were subsequently verified experimentally, leading to the synthesis of complex α,α-difluorinated N-heterocyclic compounds. hokudai.ac.jpresearchgate.net This in silico reaction design strategy involves several key steps:

Combinatorial Search Setup : Defining a set of reactants (e.g., difluorocarbene and pairs of unsaturated compounds) for computational simulation. researchgate.net

AFIR Simulation : Running quantum chemical calculations for each reactant combination to generate a reaction path network. researchgate.net

Network Analysis : Analyzing the resulting network to identify promising reaction pathways based on their energy barriers (ΔG‡) and predicted yields. researchgate.netresearchgate.net

This approach could be applied to this compound to discover novel transformations, such as functionalizing the aromatic ring or modifying its substituents, by simulating its interaction with various reagents under the influence of artificial force. hokudai.ac.jp The power of the AFIR method lies in its ability to generate hypotheses for entirely new reactions, effectively creating a map of the chemical reaction space for chemists to explore. hokudai.ac.jp

Beyond discovering entirely new reactions, computational methods are instrumental in designing and optimizing specific chemical transformations, such as fluorination. The synthesis of selectively fluorinated aromatic compounds requires careful consideration of reagents and reaction conditions. In silico screening provides a framework for the rational design of these strategies.

Density Functional Theory (DFT) is a cornerstone of this approach, enabling detailed mechanistic studies of fluorination reactions. dntb.gov.ua For example, DFT calculations have been used to investigate the intricacies of allylic fluorination with electrophilic reagents like Selectfluor, elucidating transition states and energy barriers to understand reaction feasibility and selectivity. dntb.gov.ua Similarly, theoretical studies on the fluorination of aromatic compounds have explored the preference for a single electron transfer (SET) mechanism over an Sₙ2 pathway, with the dabco moiety of Selectfluor playing an active role. researchgate.net Such mechanistic insights are crucial for optimizing conditions for the synthesis of molecules like this compound.

Furthermore, the field is increasingly leveraging machine learning (ML) to predict the efficacy of fluorination strategies. ntu.edu.sg ML models can be trained on large datasets of known reactions to predict the performance of new combinations of substrates, reagents, and catalysts. ucla.edu This data-driven approach has been successfully used to:

Predict the strength of N–F electrophilic fluorinating reagents . rsc.org

Navigate the complex reaction landscape of deoxyfluorination reactions using sulfonyl fluorides . acs.orgucla.edu

Identify optimal conditions for high-yielding reactions on untested substrates . acs.org

By combining mechanistic DFT studies with predictive ML models, chemists can screen a vast number of potential fluorination strategies in silico, identifying the most promising routes for synthesis before entering the laboratory. researchgate.netmdpi.com

Theoretical Characterization of Intermolecular Interactions Involving Organic Fluorine

The fluorine atoms in this compound significantly influence its intermolecular interactions, which in turn dictate its bulk properties. Theoretical methods are essential for characterizing these subtle non-covalent forces.

The ability of covalently bound fluorine to act as a hydrogen bond acceptor has been a subject of considerable debate. researchgate.net While fluorine is the most electronegative element, it is a weak hydrogen bond acceptor. Computational studies, often corroborated by NMR spectroscopy, have been pivotal in characterizing these interactions. nih.govnih.gov

Theoretical methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to provide quantitative evidence of these interactions. nih.govresearchgate.net QTAIM analysis can identify bond critical points (BCPs) between a fluorine atom and a hydrogen donor, with the electron density (ρ) and its Laplacian (∇²ρ) at the BCP indicating the nature and strength of the interaction. up.ac.zanih.gov NBO analysis, on the other hand, can reveal orbital interactions corresponding to charge transfer from a donor to an acceptor.

Studies on various fluorinated organic molecules have revealed the presence of several types of non-covalent interactions involving fluorine: nih.govnih.govresearchgate.net

C–H···F Hydrogen Bonds : These are generally weak, with stabilization energies depending heavily on the electronic environment of both the C-H donor and the fluorine atom. nih.gov

N–H···F Hydrogen Bonds : These interactions are typically stronger than C-H···F bonds and are significant in biological systems.

F···F Interactions : Counterintuitively, attractive interactions can exist between fluorine atoms, driven by the anisotropic distribution of electron density on the fluorine surface and dispersion forces. researchgate.netrsc.org

The strength and geometry of these interactions can be quantified through high-level ab initio calculations, as shown in the table below, which summarizes findings for representative fluorine-containing interactions.

| Interaction Type | Donor/Acceptor Example | Typical Interaction Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| C–H···F | Methane···Fluoromethane | -0.5 to -1.5 | MP2, CCSD(T) |

| N–H···F | Ammonia···Fluorobenzene | -1.0 to -3.0 | DFT, MP2 |

| O–H···F | Water···Fluorobenzene | -2.0 to -5.0 | MP2, CCSD(T) |

| F···F | Difluoromethane Dimer | -0.2 to -0.8 | MP2, SAPT |

This table presents generalized data from computational studies on model systems to illustrate the relative strengths of various non-covalent interactions involving fluorine.

Aromatic π-stacking is a critical non-covalent interaction that influences crystal packing and the structure of biomolecules. The introduction of fluorine atoms onto an aromatic ring, as in the difluorobenzoate core of the title compound, dramatically alters its π-stacking behavior. rsc.org

Computational studies consistently show that fluorination reduces the electron density of the aromatic ring due to fluorine's strong electron-withdrawing nature. acs.org This leads to a less favorable interaction in traditional π-stacking geometries (e.g., sandwich or parallel-displaced) compared to non-fluorinated analogues like benzene (B151609). rsc.org A computational study using DFT-D3 calculated the interaction energies for face-to-face dimers of hexahalobenzenes, finding that the interaction for C₆F₆ (-13 kJ mol⁻¹) was significantly weaker than for C₆Cl₆ (-48 kJ mol⁻¹) and C₆Br₆ (-59 kJ mol⁻¹). rsc.org

However, this electron redistribution can enhance other types of interactions. The now electron-deficient fluorinated ring can interact favorably with electron-rich aromatic rings, a phenomenon known as arene-perfluoroarene stacking. This interaction is governed by electrostatic complementarity between the negative electrostatic potential (ESP) around the periphery of the fluorinated ring and the positive ESP at the center, and vice-versa for the non-fluorinated ring.

The table below summarizes computational findings on the effect of fluorination on the interaction energies of benzene dimer configurations.

| Dimer Configuration | Benzene Dimer Interaction Energy (kcal/mol) | Hexafluorobenzene Dimer Interaction Energy (kcal/mol) | Benzene-Hexafluorobenzene Dimer Interaction Energy (kcal/mol) |

|---|---|---|---|

| Parallel-Displaced | -2.48 | -1.6 | -4.5 |

| T-Shaped | -2.46 | -1.8 | -3.0 |

| Sandwich (Face-to-Face) | -1.48 | +2.9 (Repulsive) | -4.2 |

Data compiled from high-level computational studies (e.g., CCSD(T)) on model systems. Exact values may vary with the level of theory and basis set. rsc.orgresearchgate.net

These computational results demonstrate that while fluorination disrupts traditional π-π stacking, it promotes strong, geometrically specific interactions between fluorinated and non-fluorinated rings. nih.gov For a molecule like this compound, this suggests that intermolecular interactions would likely favor stacking between the electron-deficient difluorobenzoate ring and the relatively electron-rich benzyloxy ring of a neighboring molecule.

Advanced Applications and Broader Research Implications in Academic Chemistry

Methyl 3-(benzyloxy)-2,4-difluorobenzoate as a Scaffold for Methodological Advancement

The complex electronic nature and specific reactivity patterns of polysubstituted fluorinated aromatics like this compound make them ideal platforms for developing and testing new synthetic methodologies.

The synthesis and modification of fluorinated aromatic compounds present unique challenges that drive innovation in reagent and catalyst design. The carbon-fluorine bond is the strongest single bond to carbon, making its selective cleavage or the functionalization of adjacent positions difficult. Molecules such as this compound serve as challenging substrates for developing new catalytic systems.

Research in this area often focuses on:

Late-stage Fluorination: While this compound is already fluorinated, its synthesis from non-fluorinated precursors requires specialized reagents.

C-H Functionalization: The development of catalysts for the regioselective activation of C-H bonds on electron-deficient fluorinated rings is a major area of research. The fluorine atoms in this compound electronically influence the adjacent C-H bonds, providing a test case for new methodologies.

Cross-Coupling Reactions: Creating new catalysts that can effectively facilitate cross-coupling reactions (like Suzuki, Stille, or Buchwald-Hartwig) on sterically hindered and electronically deactivated systems is crucial. The fluorine atoms can impact the oxidative addition and reductive elimination steps in catalytic cycles.

In the synthesis of complex molecules, it is often necessary to protect multiple functional groups and deprotect them selectively without affecting others. This is known as an orthogonal protecting group strategy. nih.govnih.gov this compound contains two key functional groups that are part of this strategic consideration: the methyl ester and the benzyl (B1604629) ether (benzyloxy group).

The benzyloxy group is a common protecting group for phenols. Its key feature is its stability under a wide range of conditions, including acidic and basic hydrolysis that might cleave the methyl ester. It is typically removed under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C). This orthogonality allows for selective manipulation of the molecule. For instance, the ester group can be hydrolyzed to a carboxylic acid, while the benzyloxy group remains intact. Conversely, the benzyloxy group can be removed to reveal a phenol (B47542) without affecting the ester. researchgate.net

This orthogonality is fundamental when this molecule is used as an intermediate in a multi-step synthesis.

| Protecting Group | Typical Cleavage Conditions | Orthogonal To |

| Benzyl (Bn) Ether | H₂, Pd/C (Hydrogenolysis) | Ester (saponification), Silyl (B83357) ethers (fluoride), Boc (acid) |

| Methyl Ester | LiOH, NaOH (Saponification) | Benzyl ether (hydrogenolysis), Silyl ethers (fluoride) |

| Silyl Ethers (e.g., TBS) | F⁻ (e.g., TBAF) | Benzyl ether (hydrogenolysis), Ester (saponification) |

| Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., TFA) | Benzyl ether (hydrogenolysis), Ester (saponification) |

Contribution to Fundamental Understanding of Fluorine Chemistry

The presence of two fluorine atoms on the aromatic ring profoundly influences the molecule's properties and reactivity, providing a valuable model for studying the fundamental principles of fluorine chemistry.

Fluorine is the most electronegative element, and its effects on a molecule are a combination of strong electron-withdrawal through the sigma bonds (inductive effect, -I) and a weaker electron-donation through its lone pairs into the pi-system (resonance effect, +M).

In this compound, these effects lead to:

Modified Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms decreases the electron density on the aromatic ring and the carboxyl group, making the corresponding carboxylic acid (after hydrolysis) more acidic than its non-fluorinated analog.

Altered Reaction Rates: The ring is deactivated towards electrophilic aromatic substitution due to the strong inductive withdrawal. Conversely, it is highly activated for nucleophilic aromatic substitution (SₙAr), particularly for displacement of one of the fluorine atoms by a strong nucleophile.

Regiocontrol: The fluorine atoms direct the regioselectivity of reactions. For example, in metalation reactions, the position ortho to a fluorine atom is often preferentially deprotonated.

| Electronic Effect | Description | Consequence on Aromatic Ring |

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds. | Strong deactivation; increased electrophilicity of the ring. |

| Resonance Effect (+M) | Donation of lone-pair electron density into the pi-system. | Weak activation; opposes the inductive effect. |

The combination of the difluorinated ring and the methyl ester provides insights into intramolecular interactions. The fluorine atoms can influence the conformation of the ester group through steric and electronic effects, including potential non-covalent interactions. The increased electrophilicity of the aromatic ring can also affect the reactivity of the ester itself. For example, the rate of hydrolysis of the ester can be influenced by the electronic pull of the fluorine atoms transmitted through the ring. The presence of fluorine atoms is known to enhance a compound's lipophilicity and stability, which can impact its solubility and behavior in different solvent systems. cymitquimica.com

Role as a Versatile Building Block in Synthetic Organic Chemistry

Perhaps the most significant role of this compound is as a versatile trifunctional building block in organic synthesis. Each part of the molecule can be selectively modified to build more complex structures, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.

The key reactive sites and their potential transformations are:

The Methyl Ester:

Hydrolysis: Can be converted to a carboxylic acid, which can then be used to form amides, other esters, or acid chlorides.

Reduction: Can be reduced to a primary alcohol (a benzyl alcohol derivative).

Grignard/Organolithium Addition: Can react with organometallic reagents to form tertiary alcohols.

The Benzyloxy Group:

Deprotection: Removal of the benzyl group via hydrogenolysis reveals a phenol. This phenol can then undergo O-alkylation, acylation, or be used in coupling reactions.

The Difluorinated Aromatic Ring:

Nucleophilic Aromatic Substitution (SₙAr): One of the fluorine atoms can be displaced by a suitable nucleophile (e.g., amines, thiols, alkoxides).

Metalation and Cross-Coupling: Directed ortho-metalation followed by reaction with an electrophile, or conversion into a boronic acid or ester for Suzuki coupling, allows for the introduction of new carbon-carbon or carbon-heteroatom bonds.

This multifunctionality allows synthetic chemists to introduce a difluorinated, oxygenated benzene (B151609) unit into a larger target molecule in a controlled, stepwise manner.

Preparation of Complex Fluorinated Molecules and Derivatives for Academic Research

In the field of medicinal and synthetic chemistry, the introduction of fluorine into organic molecules is a widely used strategy to modulate physicochemical and biological properties. This compound serves as a foundational component for creating more complex, highly functionalized fluorinated derivatives. The reactivity of the compound is dictated by its distinct functional groups.

The primary application of this compound in academic research is as an intermediate. smolecule.com Its synthesis is typically achieved through the esterification of its parent carboxylic acid, 3-(benzyloxy)-2,4-difluorobenzoic acid. Once formed, the methyl ester can undergo several transformations. For instance, the ester group can be reduced to a primary alcohol using common reducing agents like lithium aluminum hydride, or it can be hydrolyzed back to the carboxylic acid under basic conditions, allowing for subsequent amide bond formation.

Furthermore, the fluorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. smolecule.com Although the benzene ring is generally electron-rich, the strong electron-withdrawing nature of the two fluorine atoms and the carbonyl group facilitates the displacement of one of the fluorine atoms by a variety of nucleophiles, such as amines or thiols. smolecule.com This reactivity is crucial for building complexity and introducing diverse functional groups onto the aromatic core. The benzyloxy group acts as a protecting group for the phenol, which can be removed at a later synthetic stage via catalytic hydrogenation to reveal a hydroxyl group, providing another site for functionalization.

These potential reactions allow for the strategic elaboration of the this compound core into a variety of more complex derivatives tailored for specific research purposes, such as probes for studying enzyme interactions or as fragments for the assembly of larger bioactive molecules. smolecule.com

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent Example | Functional Group Transformation |

| Ester Reduction | Lithium aluminum hydride | Ester to Alcohol |

| Ester Hydrolysis | Sodium hydroxide (B78521) | Ester to Carboxylic Acid |

| Nucleophilic Aromatic Substitution | Amine/Thiol | C-F to C-N / C-S |

| Deprotection | H₂, Pd/C | Benzyloxy to Hydroxyl |

| Oxidation | Potassium permanganate | Benzyloxy to Aldehyde/Acid |

Utilization in the Synthesis of Advanced Materials with Tunable Properties

The application of this compound extends into material science, where fluorinated compounds are prized for their unique properties, including high thermal stability, chemical resistance, and distinct electronic characteristics. smolecule.com While specific examples of its direct incorporation into polymers or other advanced materials are not widely documented, its structure suggests its potential as a monomer precursor or a modifying agent.

Following transformation of the methyl ester into a polymerizable group (e.g., a vinyl or ethynyl (B1212043) group) or a group capable of participating in condensation polymerization (like a diol or dicarboxylic acid), the resulting monomer could be used to synthesize fluorinated polymers. The presence of the fluorine atoms would be expected to impart properties such as low surface energy (hydrophobicity and oleophobicity) and altered electronic properties to the resulting material. The benzyloxy group could be retained for its steric bulk or removed post-polymerization to introduce polarity and potential cross-linking sites via the revealed hydroxyl group. This ability to modify the final polymer properties through controlled chemical reactions makes such building blocks valuable in the academic pursuit of advanced materials with precisely tuned characteristics for applications in electronics, specialized coatings, or membranes.

Q & A

Q. What are the common synthetic routes for Methyl 3-(benzyloxy)-2,4-difluorobenzoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification and substitution reactions. A plausible route starts with 3-hydroxy-2,4-difluorobenzoic acid, which undergoes benzylation using 3-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the benzyloxy group. Subsequent esterification with methanol under acidic conditions yields the final product.

- Key variables for optimization :

- Base selection : Potassium carbonate is preferred for benzylation due to its mildness and efficiency in SN2 reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for aromatic substitutions .

- Temperature control : Moderate heating (60–80°C) balances reaction speed and side-product formation .

Q. What analytical techniques are recommended for characterizing this compound?

A combination of spectroscopic and chromatographic methods ensures structural validation and purity assessment:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₅H₁₂F₂O₃) .

- HPLC with UV detection : Quantifies purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does the electronic environment of the benzyloxy group influence reactivity in cross-coupling reactions?

The electron-donating benzyloxy group at position 3 activates the aromatic ring for electrophilic substitution but may deactivate it toward nucleophilic attacks. Fluorine atoms at positions 2 and 4 create an electron-deficient ring, favoring Suzuki-Miyaura couplings with aryl boronic acids.

Q. What are the oxidation and reduction pathways of this compound, and how do they impact downstream applications?

- Oxidation : Cleavage of the benzyl ether with H₂/Pd-C yields 3-hydroxy-2,4-difluorobenzoic acid, a precursor for bioactive molecules .

- Reduction : LiAlH₄ reduces the ester to a primary alcohol, but over-reduction of fluorine substituents can occur at >100°C, necessitating strict temperature control .

- Contradiction note : Some studies report fluorine loss during reduction, which requires validation via ¹⁹F NMR .

Q. How do steric and electronic effects of substituents influence nucleophilic aromatic substitution (NAS) at the 2- and 4-fluoro positions?

The 2-fluoro position is sterically hindered by the adjacent benzyloxy group, reducing NAS efficiency. In contrast, the 4-fluoro site is more accessible, favoring substitutions with amines or thiols.

- Experimental design :

- Compare reaction rates using para-substituted anilines vs. bulkier tert-butylamines .

- DFT calculations predict activation energies for substitution at both positions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Discrepancies often arise from assay conditions or impurity profiles. To address this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.